Thiophene-2-sulfonyl vs. Phenylsulfonyl: Predicted Impact on Microsomal Stability Based on Class-Level Structure–Metabolism Relationships
In a systematic structure–metabolism study of piperazin-1-ylpyridazines, replacement of a phenylsulfonyl group with heteroarylsulfonyl substituents (including thiophene) was associated with a shift in metabolic soft-spot from the piperazine ring to the sulfonamide moiety, enabling rational improvement of intrinsic clearance [1]. The prototype phenylsulfonyl analog (Compound 1) displayed extremely rapid degradation in both mouse and human liver microsomes (MLM t₁/₂ = 2 min; HLM t₁/₂ = 3 min), whereas optimized heteroarylsulfonyl derivatives achieved MLM t₁/₂ = 113 min and HLM t₁/₂ = 105 min (Compound 29) [1]. Although direct data for the exact thiophene-2-sulfonyl pyrazole analog are not publicly reported, this class-level SAR indicates that the thiophene-2-sulfonyl group of CAS 1219912-00-1 positions it within the heteroarylsulfonyl subset that is substantially more metabolically stable than simple phenylsulfonyl or alkylsulfonyl congeners [1].
| Evidence Dimension | In vitro intrinsic clearance in liver microsomes (half-life) |
|---|---|
| Target Compound Data | Not directly reported; predicted to be in the heteroarylsulfonyl-stabilized range based on class SAR |
| Comparator Or Baseline | Phenylsulfonyl analog (Compound 1): MLM t₁/₂ = 2 min, HLM t₁/₂ = 3 min; Optimized heteroarylsulfonyl analog (Compound 29): MLM t₁/₂ = 113 min, HLM t₁/₂ = 105 min |
| Quantified Difference | Up to ~50-fold improvement in t₁/₂ between phenylsulfonyl baseline and optimized heteroarylsulfonyl derivatives |
| Conditions | NADPH-supplemented mouse (MLM) and human (HLM) liver microsome metabolic stability assay; compounds incubated at 1 µM, 37°C |
Why This Matters
Heteroarylsulfonyl substitution is a critical determinant of microsomal stability in this series; the thiophene-2-sulfonyl group of CAS 1219912-00-1 is predicted to confer substantially longer half-life than phenylsulfonyl or alkylsulfonyl analogs, which is decisive for in vivo study design and compound prioritization.
- [1] Llona-Minguez S, Ghassemian A, Baranczewski P, et al. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. Med Chem Commun. 2017;8:1553-1560. View Source
